- Method for preparing 7-acetyltaxol, China, , ,

Cas no 92950-39-5 (7-Acetyl Paclitaxel)

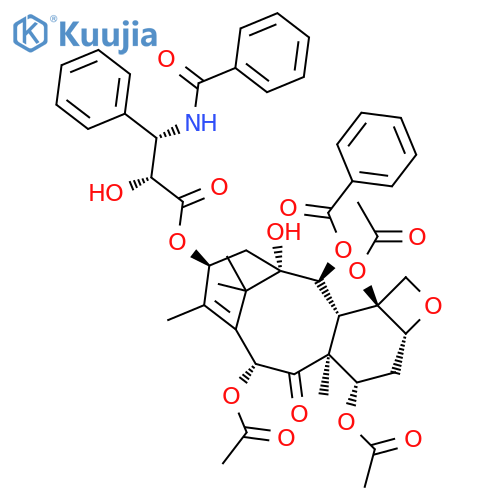

7-Acetyl Paclitaxel structure

Nombre del producto:7-Acetyl Paclitaxel

7-Acetyl Paclitaxel Propiedades químicas y físicas

Nombre e identificación

-

- Benzenepropanoic acid, b-(benzoylamino)-a-hydroxy-,(2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-4,6,12b-tris(acetyloxy)-12-(benzoyloxy)-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-11-hydroxy-4a,8,13,13-tetramethyl-5-oxo-7,11-methano-1H-cyclodeca[3,4]benz[1,2-b]oxet-9-ylester, (aR,bS)-

- 7-Acetyl Paclitaxel

- ACETYLTAXOL, 7-(P)

- Benzenepropanoic acid, b-(benzoylamino)-a-hydroxy-,(2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-4,6,12b-tris(acetyloxy)-12-(benzoylox

- N-(2-hydroxy-3-oxo-1-phenyl-3-((4,6,12b-triacetoxy-12-(benzoyloxy)-11-hydroxy-4a,8,13,13-tetramethyl-5-oxo-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-1H-7,11-methanocyclodeca[3,4]benzo[1,2-b]oxet-9-

- Paclitaxel

- 7-Acetyltaxol

- 7-Acetyl taxol

- 7-O-Acetylpaclitaxel

- (2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-4,6,12b-Tris(acetyloxy)-12-(benzoyloxy)-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-11-hydroxy-4a,8,13,13-tetramethyl-5-oxo-7,11-methano-1H-cyclodeca[3,4]benz[1,2-b]oxet-9-yl (αR,βS)-β-(benzoylamino)-α-hydroxybenzenepropanoate (ACI)

- 7,11-Methano-1H-cyclodeca[3,4]benz[1,2-b]oxete, benzenepropanoic acid deriv. (ZCI)

- Benzenepropanoic acid, β-(benzoylamino)-α-hydroxy-, 4,6,12b-tris(acetyloxy)-12-(benzoyloxy)-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-11-hydroxy-4a,8,13,13-tetramethyl-5-oxo-7,11-methano-1H-cyclodeca[3,4]benz[1,2-b]oxet-9-yl ester, [2aR-[2aα,4β,4aβ,6β,9α(αR*,βS*),11α,12α,12aα,12bα]]- (ZCI)

- Benzenepropanoic acid, beta-(benzoylamino)-alpha-hydroxy-, (2aR-(2aalpha,4beta,4abeta,6beta,9a(alphar*,betas*),11alpha,12alpha,12aalpha,12balpha))-

- G90889

- CHEMBL70999

- QHVFIEKTXYELRR-XOVTVWCYSA-N

- [(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,9,12-triacetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate

- 92950-39-5

-

- Renchi: 1S/C49H53NO15/c1-26-33(63-45(58)38(54)37(30-17-11-8-12-18-30)50-43(56)31-19-13-9-14-20-31)24-49(59)42(64-44(57)32-21-15-10-16-22-32)40-47(7,41(55)39(62-28(3)52)36(26)46(49,5)6)34(61-27(2)51)23-35-48(40,25-60-35)65-29(4)53/h8-22,33-35,37-40,42,54,59H,23-25H2,1-7H3,(H,50,56)/t33-,34-,35+,37-,38+,39+,40-,42-,47+,48-,49+/m0/s1

- Clave inchi: QHVFIEKTXYELRR-XOVTVWCYSA-N

- Sonrisas: O([C@@]12CO[C@@H]1C[C@H](OC(=O)C)[C@]1(C([C@@H](C3=C(C)[C@@H](OC(=O)[C@H](O)[C@H](C4C=CC=CC=4)NC(C4C=CC=CC=4)=O)C[C@]([C@H]([C@H]21)OC(C1C=CC=CC=1)=O)(O)C3(C)C)OC(=O)C)=O)C)C(=O)C

Atributos calculados

- Calidad precisa: 895.342

- Masa isotópica única: 895.342

- Recuento atómico isotópico: 0

- Recuento de donantes vinculados al hidrógeno: 3

- Recuento de receptores de enlace de hidrógeno: 15

- Recuento de átomos pesados: 65

- Cuenta de enlace giratorio: 16

- Complejidad: 1910

- Recuento de unidades de unión covalente: 1

- Recuento del Centro estereoscópico atómico definido: 11

- Recuento de centros estereoscópicos atómicos indefinidos: 0

- Recuento de centros tridimensionales de bonos fijos: 0

- Conteo indefinido de centros tridimensionales de Bond: 0

- Superficie del Polo topológico: 227

- Xlogp3: 3.1

Propiedades experimentales

- Denso: 1.38

- Punto de ebullición: 956.4°Cat760mmHg

- Punto de inflamación: 532.2°C

- índice de refracción: 1.624

7-Acetyl Paclitaxel Información de Seguridad

- Palabra de señal:warning

- Instrucciones de peligro: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation

- Declaración de advertencia: P264+P280+P305+P351+P338+P337+P313

- Instrucciones de Seguridad: H303+H313+H333

- Condiciones de almacenamiento:Store at recommended temperature

7-Acetyl Paclitaxel PrecioMás >>

| Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |

|---|---|---|---|---|---|---|---|---|

| LKT Labs | T1010-25 mg |

7-Acetyl Paclitaxel |

92950-39-5 | ≥98% | 25mg |

$7,138.30 | 2023-07-11 | |

| LKT Labs | T1010-1 mg |

7-Acetyl Paclitaxel |

92950-39-5 | ≥98% | 1mg |

$603.50 | 2023-07-11 | |

| TRC | A187375-10mg |

7-Acetyl Paclitaxel |

92950-39-5 | 10mg |

$ 391.00 | 2023-09-09 | ||

| A2B Chem LLC | AH89787-10mg |

ACETYLTAXOL, 7-(P) |

92950-39-5 | 97% | 10mg |

$599.00 | 2024-07-18 | |

| 1PlusChem | 1P00GY0R-25mg |

ACETYLTAXOL, 7-(P) |

92950-39-5 | 97% | 25mg |

$930.00 | 2024-04-20 | |

| A2B Chem LLC | AH89787-5mg |

ACETYLTAXOL, 7-(P) |

92950-39-5 | 97% | 5mg |

$349.00 | 2024-07-18 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-362057-5 mg |

7-Acetyl Paclitaxel, |

92950-39-5 | 5mg |

¥2,708.00 | 2023-07-11 | ||

| TRC | A187375-5mg |

7-Acetyl Paclitaxel |

92950-39-5 | 5mg |

$ 215.00 | 2023-09-09 | ||

| TRC | A187375-25mg |

7-Acetyl Paclitaxel |

92950-39-5 | 25mg |

$ 930.00 | 2023-04-19 | ||

| TRC | A187375-2mg |

7-Acetyl Paclitaxel |

92950-39-5 | 2mg |

$ 164.00 | 2023-04-19 |

7-Acetyl Paclitaxel Métodos de producción

Synthetic Routes 1

Condiciones de reacción

1.1 Reagents: Hydrochloric acid Solvents: Methanol , Tetrahydrofuran ; 6 h, 25 °C

1.2 Reagents: Potassium bicarbonate Solvents: Water ; 3 h, 30 °C

1.2 Reagents: Potassium bicarbonate Solvents: Water ; 3 h, 30 °C

Referencia

Synthetic Routes 2

Condiciones de reacción

Referencia

- Synthesis and evaluation of paclitaxel C7 derivatives: solution phase synthesis of combinatorial libraries, Bioorganic & Medicinal Chemistry Letters, 1998, 8(22), 3181-3186

Synthetic Routes 3

Condiciones de reacción

Referencia

- Modified taxols 4. Synthesis and biological activity of taxols modified in the side chain, Journal of Natural Products, 1988, 51(2), 298-306

Synthetic Routes 4

Condiciones de reacción

Referencia

- Deacetylation of paclitaxel and other taxanes, Tetrahedron Letters, 1995, 36(12), 2001-4

Synthetic Routes 5

Condiciones de reacción

1.1 Reagents: Pyridine, hydrofluoride (1:1) Solvents: Acetonitrile , Pyridine ; 0 °C; 0 °C → rt; overnight, rt

1.2 Reagents: Copper sulfate Solvents: Water ; 9000 h, rt

1.2 Reagents: Copper sulfate Solvents: Water ; 9000 h, rt

Referencia

- Structure-activity relationship study of taxoids for their ability to activate murine macrophages as well as inhibit the growth of macrophage-like cells, Bioorganic & Medicinal Chemistry, 2003, 11(13), 2867-2888

Synthetic Routes 6

Condiciones de reacción

Referencia

- Preparation and biological activity of taxol acetates, Biochemical and Biophysical Research Communications, 1984, 124(2), 329-36

Synthetic Routes 7

Condiciones de reacción

1.1 Reagents: Zinc Solvents: Acetic acid

Referencia

- Synthesis of a tritium labeled derivative of the microtubular poison taxol, Journal of Labelled Compounds and Radiopharmaceuticals, 1987, 24(10), 1245-55

Synthetic Routes 8

Condiciones de reacción

Referencia

- Selective process for the deacylation and deacetylation of taxol and taxanes, World Intellectual Property Organization, , ,

7-Acetyl Paclitaxel Raw materials

- (2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-4,6,12b-Tris(acetyloxy)-12-(benzoyloxy)-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-11-hydroxy-4a,8,13,13-tetramethyl-5-oxo-7,11-methano-1H-cyclodeca[3,4]benz[1,2-b]oxet-9-yl (4S,5R)-4,5-dihydro-2,4-diphenyl-5-oxazolecarboxylate

- (2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-4,6,12b-Tris(acetyloxy)-12-(benzoyloxy)-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-11-hydroxy-4a,8,13,13-tetramethyl-5-oxo-7,11-methano-1H-cyclodeca[3,4]benz[1,2-b]oxet-9-yl (αR,βS)-β-(benzoylamino)-α-[[tris(1-methylethyl)silyl]oxy]benzenepropanoate

7-Acetyl Paclitaxel Preparation Products

7-Acetyl Paclitaxel Literatura relevante

-

D. Ogończyk,J. Węgrzyn,P. Jankowski,B. Dąbrowski,P. Garstecki Lab Chip, 2010,10, 1324-1327

-

Xiaowei Zhou,Guangming Wu,Jiandong Wu,Huiyu Yang,Jichao Wang,Guohua Gao Phys. Chem. Chem. Phys., 2014,16, 3973-3982

-

L. Navarrete,C. Solís,J. M. Serra J. Mater. Chem. A, 2015,3, 16440-16444

-

4. Book reviews

-

Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584

Proveedores recomendados

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:92950-39-5)ACETYLTAXOL, 7-(P)

Pureza:98%

Cantidad:Company Customization

Precio ($):Informe